molecular formula C13H14N2O B1673863 KU14R CAS No. 189224-48-4

KU14R

Cat. No.: B1673863
CAS No.: 189224-48-4
M. Wt: 214.26 g/mol
InChI Key: JCWVNNMJXQJVNC-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KU14R involves the reaction of 2-ethyl-2,3-dihydrobenzofuran with imidazole under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

KU14R undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

KU14R has several scientific research applications, including:

    Chemistry: Used as a model compound to study imidazoline receptor interactions and their effects on insulin secretion.

    Biology: Investigated for its role in regulating insulin secretion in pancreatic β-cells.

    Medicine: Explored as a potential therapeutic agent for diabetes due to its ability to modulate insulin secretion.

    Industry: Utilized in the development of new drugs targeting imidazoline receptors

Comparison with Similar Compounds

Similar Compounds

Uniqueness of KU14R

This compound is unique in its selective antagonism of the imidazoline I3 receptor, which makes it a valuable tool for studying the regulation of insulin secretion. Unlike other compounds, this compound does not act as an antagonist of efaroxan or S22068 at an imidazoline site in vivo, highlighting its specificity and potential for targeted therapeutic applications .

Properties

IUPAC Name

2-(2-ethyl-3H-1-benzofuran-2-yl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13/h3-8H,2,9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWVNNMJXQJVNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2=CC=CC=C2O1)C3=NC=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401725
Record name KU14R
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189224-48-4
Record name KU14R
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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